

Technical Monograph: 1-(3-Chlorophenyl)cyclobutanecarbonitrile[1]

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Compound of Interest

Compound Name:	1-(3-Chlorophenyl)cyclobutanecarbonitrile
CAS No.:	28049-60-7
Cat. No.:	B1612817

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CAS Registry Number: 28049-60-7 PubChem CID: 24849843 (Isomer Reference) Formula: C₁₁H₁₀ClN Molecular Weight: 191.66 g/mol [1][2]

Executive Summary

1-(3-Chlorophenyl)cyclobutanecarbonitrile is a specialized organonitrile intermediate used primarily in medicinal chemistry and pharmaceutical research.[1] It is the meta-chloro isomer of the more widely known 1-(4-chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8), which is the key precursor to the anti-obesity drug Sibutramine (Meridia/Reductil).[1]

While the para-isomer (4-chloro) is industrially significant for Sibutramine production, the meta-isomer (3-chloro) serves a critical role in Structure-Activity Relationship (SAR) studies.[1] Researchers utilize this compound to synthesize 3-chloro analogs of phenylethylamines to evaluate the impact of halogen positioning on binding affinity for monoamine transporters (SERT, NET, DAT).[1] It is also investigated as a potential impurity or metabolite marker in forensic analysis of adulterated dietary supplements.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is characterized by a cyclobutane ring fused to a nitrile group and a 3-chlorophenyl moiety.^[1] The constrained geometry of the cyclobutane ring locks the phenyl and nitrile groups into a specific conformation, influencing the pharmacology of downstream amine derivatives.

Table 1: Chemical Identifiers^[1]

Identifier	Value
CAS Number	28049-60-7
IUPAC Name	1-(3-Chlorophenyl)cyclobutane-1-carbonitrile
SMILES	<chem>N#CC1(C2=CC=CC(Cl)=C2)CCC1</chem>
InChI Key	HZMRYIISYHOTSF-UHFFFAOYSA-N
MDL Number	MFCD10689896

Table 2: Physicochemical Properties^[1]

Property	Value	Note
Molecular Weight	191.66 g/mol	
Physical State	Liquid or Low-Melting Solid	Colorless to pale yellow
Boiling Point	~290–295 °C (Predicted)	Based on 4-Cl isomer (295 °C)
LogP (Octanol/Water)	3.7 – 3.9	Highly Lipophilic
H-Bond Acceptors	1 (Nitrile N)	
H-Bond Donors	0	
Rotatable Bonds	1	Phenyl-Cyclobutane bond

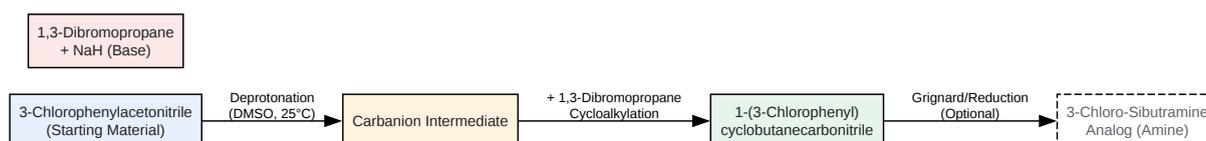
Synthetic Pathways & Reaction Mechanisms^[1]

The synthesis of **1-(3-chlorophenyl)cyclobutanecarbonitrile** typically involves a double nucleophilic substitution (cycloalkylation) of 3-chlorophenylacetonitrile with 1,3-dibromopropane.^[1] This reaction constructs the cyclobutane ring in a single step under basic conditions.

Reaction Mechanism

The benzylic proton of 3-chlorophenylacetonitrile is acidic (pKa ~15-16) due to the electron-withdrawing nitrile and phenyl groups.[1] A strong base deprotonates this position to form a carbanion, which attacks one end of 1,3-dibromopropane.[1] A second deprotonation and intramolecular attack closes the four-membered ring.[1]

Synthesis Diagram (Graphviz)



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Caption: Cycloalkylation pathway for the synthesis of the cyclobutane nitrile scaffold.

Experimental Protocol (Standardized)

Objective: Synthesis of **1-(3-chlorophenyl)cyclobutanecarbonitrile** via NaH/DMSO method.

Reagents:

- 3-Chlorophenylacetonitrile (1.0 eq)[1]
- 1,3-Dibromopropane (1.1 eq)[1]
- Sodium Hydride (NaH), 60% dispersion in oil (2.2 eq)[1]
- Dimethyl Sulfoxide (DMSO) (Anhydrous) or DMF

Methodology:

- Preparation: In a flame-dried 3-neck flask under Argon atmosphere, suspend NaH (2.2 eq) in anhydrous DMSO.

- Addition 1: Add 3-chlorophenylacetonitrile (1.0 eq) dropwise at 0–5 °C. The solution will turn dark as the carbanion forms. Stir for 30–60 minutes.
- Addition 2: Add 1,3-dibromopropane (1.1 eq) dropwise, maintaining the temperature below 30 °C to prevent polymerization.
- Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for disappearance of the starting nitrile.
- Quench: Carefully pour the reaction mixture into crushed ice/water to quench excess hydride.
- Extraction: Extract the aqueous layer with Diethyl Ether or Dichloromethane (3x).
- Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify the crude oil via vacuum distillation or flash column chromatography (Silica gel).

Validation:

- IR: Look for the characteristic nitrile stretch (C≡N) at ~2235 cm⁻¹.
- ¹H NMR: Verify the disappearance of the benzylic singlet (~3.7 ppm) and appearance of cyclobutane multiplets (~1.8–2.8 ppm).

Biological Relevance & Pharmacophore Analysis

The 1-arylcyclobutanecarbonitrile scaffold is a "privileged structure" in neurochemistry.^[1]

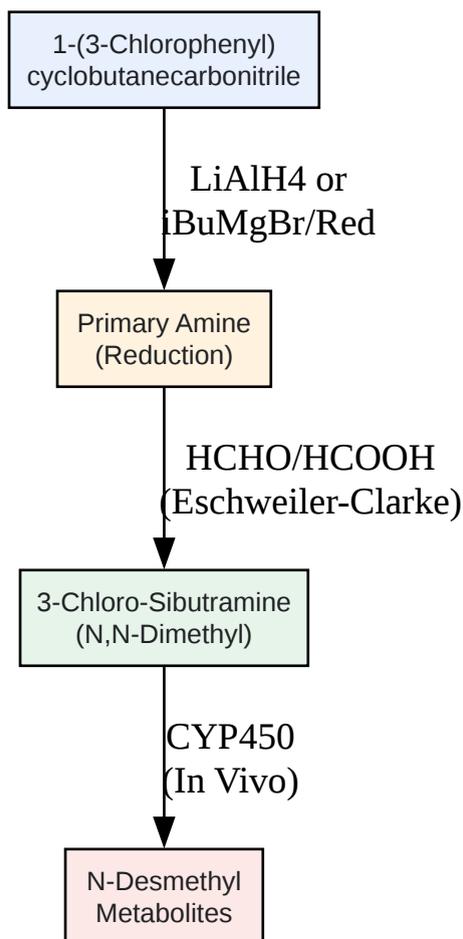
Role in SNRI Development

This nitrile is the direct precursor to 1-(3-chlorophenyl)-N,N-dimethylcyclobutanamine derivatives.^[1] By reducing the nitrile to an amine and performing reductive methylation, researchers generate analogs of Sibutramine.^[1]

- Sibutramine (4-Cl): Potent SNRI (Serotonin-Norepinephrine Reuptake Inhibitor).^[1]
- 3-Cl Analog: Used to probe the steric and electronic requirements of the binding pocket.^[1] The meta-chloro substituent alters the lipophilic vector of the phenyl ring, often reducing

potency compared to the para-isomer but providing critical data for optimizing selectivity between SERT and NET.[1]

Metabolic Pathway Diagram



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Caption: Downstream chemical conversion to active pharmaceutical ingredients and metabolic degradation.[1]

Safety & Handling (HSE)

Hazard Classification (GHS):

- Signal Word:WARNING
- Acute Toxicity (Oral): Category 4 (H302)[3]

- Acute Toxicity (Dermal): Category 4 (H312)[3]
- Acute Toxicity (Inhalation): Category 4 (H332)
- Skin/Eye Irritation: Category 2 (H315/H319)

Handling Protocols:

- Engineering Controls: Always handle within a certified fume hood. The compound can release toxic fumes (NO_x, HCl, HCN) upon thermal decomposition.[1]
- PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1]
- Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; this compound is harmful to aquatic life (WGK 3).

References

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